Pep2-AVKI is a synthetic peptide derived from the GluA2 subunit of AMPA receptors (AMPARs) []. It is a critical tool in scientific research for studying AMPAR trafficking and synaptic plasticity [, ]. Pep2-AVKI is recognized for its ability to interfere with the interaction between the GluA2 subunit and intracellular proteins, particularly Glutamate Receptor Interacting Protein 1 (GRIP1) and Protein Interacting with C Kinase 1 (PICK1), thereby modulating AMPAR trafficking [, ].
Molecular Structure Analysis
While the specific molecular structure of Pep2-AVKI was not described in the provided papers, it is structurally similar to pep2-SVKI []. Based on this, Pep2-AVKI likely consists of a short amino acid sequence derived from the GluA2 subunit. This sequence probably contains the AVKI motif crucial for its interaction with GRIP1/PICK1.
Mechanism of Action
Pep2-AVKI exerts its effects by competitively binding to GluA2, mimicking the interaction site of GRIP1/PICK1 [, ]. This disrupts the GluA2-GRIP1/PICK1 interaction, thereby affecting AMPAR trafficking and ultimately influencing synaptic plasticity [, ].
Applications
Neuropathic Pain Research: Pep2-AVKI is employed to study the role of AMPAR trafficking in neuropathic pain models. In a study using a rat model of neuropathic pain, administration of Pep2-AVKI reversed the enhanced Long-Term Depression (LTD) at the lateral/basolateral nucleus of the amygdala (LA/BLA)-central amygdala (CeA) synapse, ultimately alleviating mechanical allodynia and associated negative emotional-affective symptoms []. This highlights its potential as a tool for dissecting the mechanisms underlying chronic pain.
Cocaine Addiction Research: Pep2-AVKI is used to investigate the mechanisms of cocaine addiction. One study indicated that Pep2-AVKI could attenuate the expression of locomotor sensitization to cocaine by modulating the surface expression of AMPARs in the nucleus accumbens []. This underscores its value in understanding the synaptic plasticity changes associated with drug addiction.
Related Compounds
Pep2-SVKI
Compound Description: Pep2-SVKI is a synthetic peptide designed to interfere with the interaction between GluA2 subunit of AMPA receptors and intracellular proteins GRIP1/PICK1. [] It is hypothesized that by disrupting this interaction, Pep2-SVKI can influence the trafficking and function of AMPA receptors, specifically their role in regulating neurotransmitter release. [] In studies using isolated nerve endings called synaptosomes, Pep2-SVKI was found to amplify AMPA-evoked glutamate release, suggesting its ability to modulate AMPA receptor activity. []
Relevance: Pep2-SVKI is structurally similar to Pep2-AVKI, sharing the same backbone sequence except for a single amino acid difference (SVKI vs. AVKI). [] This single amino acid substitution is likely crucial for the specific interactions with target proteins and the resulting biological effects.
Pep2-EVKI
Compound Description: Pep2-EVKI is a synthetic peptide known to disrupt the endocytosis of GluA2-containing AMPA receptors. [, ] This interference with AMPA receptor trafficking has implications for synaptic plasticity, particularly in the context of long-term depression (LTD). [, ] Research indicates that Pep2-EVKI can restore enhanced LTD at specific neuronal synapses, such as the LA/BLA-CeA pathway, potentially alleviating pain hypersensitivity and associated negative emotional symptoms. []
Relevance: Pep2-EVKI belongs to the same family of peptides as Pep2-AVKI, all designed to target and modulate AMPA receptor function. [, ] They share a common structural motif, with variations in a few key amino acids (EVKI vs. AVKI) that likely dictate their specific interactions with AMPA receptor subunits or associated proteins.
Tat-GluA2(3Y)
Compound Description: Tat-GluA2(3Y) is a synthetic peptide designed to disrupt the trafficking and endocytosis of GluA2-containing AMPARs. [] It acts by interfering with the internalization process that removes these receptors from synapses, thereby influencing synaptic plasticity. [] Studies have demonstrated its ability to restore enhanced LTD and alleviate pain hypersensitivity, suggesting its potential as a therapeutic target for chronic pain. []
Relevance: Although not directly derived from the same peptide sequence as Pep2-AVKI, Tat-GluA2(3Y) shares a functional relationship. [] Both peptides ultimately target and modulate the trafficking of GluA2-containing AMPA receptors, albeit through potentially different mechanisms or by interacting with distinct protein partners.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Enfuvirtide is a biomimetic peptide inhibitor of HIV-1 fusion with CD4+ cells. It inhibits HIV-1 infectivity of HeLa cells stably expressing CD4 by the HXB2 strain (IC50 = 692 pM) and by clinical isolates (IC90s = 6.1-61 nM) in a single-cycle infectivity assay. It also inhibits genomic integration of HIV-1 into human intraepithelial vaginal cells and peripheral blood mononuclear cells (PBMCs; IC50s = 51.2 and 13.58 μM, respectively). Enfuvirtide binds to a recombinant molecular mimic of HIV-1 glycoprotein gp41 that contains three N-terminal heptad and two C-terminal heptad repeat regions (Kd = 32 nM). It also binds to recombinant formyl peptide receptors (FPR) expressed in rat basophilic leukemia cells (IC50 = 5 nM) and attracts and activates human peripheral blood phagocytes, but not T lymphocytes, in vitro when used at a concentration of 100 nM. Formulations containing enfuvirtide have been used in combination therapy for the treatment of HIV-1/AIDS. Enfuvirtide is a synthetic 36-amino acid peptide consisting of N-acetyltyrosyl, threonyl, seryl, leucyl, isoleucyl, histidyl, seryl, leucyl, isoleucyl, alpha-glutamyl, alpha-glutamyl, seryl, glutaminyl, asparaginyl, glutaminyl, glutaminyl, alpha-glutamyl, lysyl, asparaginyl, alpha-glutamyl, alpha-glutamyl, alpha-glutamyl, leucyl, leucyl, alpha-glutamyl, leucyl, alpha-aspartyl, lysyl, tryptophyl, alanyl, seryl, leucyl, tryptophyl, asparaginyl, tryptophyl, and phenylalaninamide residues joined in sequence. An HIV fusion inhibitor, it was the first of a novel class of antiretroviral drugs used in combination therapy for the treatment of HIV-1 infection. It interferes with entry of HIV into cells by binding to the gp41 sub-unit of the viral envelope glycoprotein, so inhibiting fusion of viral and cellular membranes. It has a role as a HIV fusion inhibitor. Enfuvirtide is an HIV fusion inhibitor, the first of this class of agents active against the human immunodeficiency virus (HIV). Enfuvirtide has not been associated with serum aminotransferase elevations during therapy or episodes of acute, clinically apparent liver injury. A synthetic 36-amino acid peptide that corresponds to the heptad repeat sequence of HIV-1 gp41. It blocks HIV cell fusion and viral entry and is used with other anti-retrovirals for combination therapy of HIV INFECTIONS and AIDS.
Endogenous agonist at ETA and ETB receptors. Potent vasoconstrictor peptide involved in modulating vascular tone. Cardiolipin (CL) is an important component in prokaryotic and in eukaryotic inner mitochondrial membrane. In humans, CL is made by cardiolipin synthase from phosphatidylglycerol and cytidinediphosphatediacylglycerol. Due to its four acyl chains and small head group, CL can organize into domains which can be protonsinks, fill cavities at protein interfaces, stabilize protein oligomers, and participate in high-curvature membrane regions. Autoantibodies to CL have been found in patients with anti-phospholipid syndrome and lupus. Amino-CL can be modified with or attached to amine reactive probes/surfaces. Endothelin-1, a 21-amino acid peptide from vascular endothelial cells of different mammalian species, is one of the most potent vasoconstrictors. ET-1 exerts a wide variety of effects on both vascular and non-vascular (e.g. heart, lung, brain) tissues. Also ET-1 plays a central role in lung fibrosis.
Elcatonin acetate inhibits the absorption and autolysis of bones, thus leads to blood calcium descending. In addition, it inhibits the bone salts dissolving and transferring and promotes the excretion of calcium and phosphorus in urine.
Econazole is an imidazole with antifungal property. Econazole compromises the integrity of fungal cell wall through inhibiting 14-alpha demethylase, which catalyzes conversion of lanosterol to ergosterol, an essential component of the fungal cell wall. As a result, this agent increases cellular permeability thereby resulting in leakage of cellular contents. Furthermore, econazole has also been implicated to inhibit endogenous respiration, interact with membrane phospholipids, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. Econazole, also known as gyno pevaryl or spectazole, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Econazole is a drug which is used for topical application in the treatment of tinea pedis, tinea cruris, and tinea corporis caused by trichophyton rubrum, trichophyton mentagrophytes, trichophyton tonsurans, microsporum canis, microsporum audouini, microsporum gypseum, and epidermophyton floccosum, in the treatment of cutaneous candidiasis, and in the treatment of tinea versicolor. Econazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Econazole has been detected in multiple biofluids, such as urine and blood. Within the cell, econazole is primarily located in the membrane (predicted from logP). Econazole is a potentially toxic compound. 1-{2-(4-chlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl}imidazole is a member of the class of imidazoles that is 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol in which the hydroxyl hydrogen is replaced by a 4-chlorobenzyl group. It is an ether, a member of imidazoles, a dichlorobenzene and a member of monochlorobenzenes.
Endogenous potent κ agonist. Analgesic effects in vivo and involved in cardiovascular regulation. Dynorphin A-( 1- 17) is an endogenous opioid derived from the prohormone prodynorphin. It acts as endogenous κ-agonist that is resistant to enzymatic degradation. And it is a neuroactive peptide with potent analgesic effects.
Vasopressin V2 receptor agonist. Has antidiuretic effects in vitro. A modified form of the normal human hormone arginine vasopressin. Synthetic vasopressin analog. V1B and V2 receptor agonist (EC50= 11.4 and 23.9 nM respectively). Antidiuretic, antiproliferative, hemostatic and hypotensive activity in vivo. Desmopressin is a synthetic version of the endogenous antidiuretic hormone arginine vasopressin (AVP). Compared to AVP, the first amino acid of desmopressin has been deaminated, and the arginine at the eighth position is in the dextrorotatory rather than the levorotatory form. Desmopressin acts as an agonist at human vasopressin V1a, V1b, and V2 receptors with Ki values of 62.4, 5.8, and 23.3 nM, respectively. ALC-0315 is an ionizable lipid which has been used to form lipid nanoparticles for delivery of RNA. ALC-0315 is one of the components in the BNT162b2 vaccine against SARS-CoV-2 in addition to ALC-0159, DSPC, and cholesterol. This product is for research use only and not for human use. Desmopressin is a synthetic octapeptide, and an analogue of human hormone arginine vasopressin with antidiuretic and coagulant activities. Desmopressin binds to V2 receptors in renal collecting ducts which leads to exocytosis of von Willebrand factor (VWF) and tissue plasminogen activator (t-PA) from Weibel-Palade bodies, thereby increasing water resorption. This agent also increases nitric oxide (NO) production via activation of endothelial NO synthase, thereby induces afferent arteriolar vasodilation. Furthermore, desmopressin stimulates the release of factor VIII from endothelial cells mediated through V1a receptor, thereby promotes blood coagulation. Desmopressin is a synthetic analogue of vasopressin in which 3-mercaptopropionic acid replaces the cysteine residue at position 1 and D-arginine replaces the residue at position 8. An antidiuretic, it increases urine concentration and decreases urine production, and is used (usually as the trihydrate of the acetic acid salt) to prevent and control excessive thirst, urination, and dehydration caused by injury, surgery, and certain medical conditions. It is also used in the diagnosis and treatment of cranial diabetes insipidus and in tests of renal function. It has a role as a vasopressin receptor agonist, a renal agent and a diagnostic agent. Desmopressin (dDAVP), a synthetic analogue of 8-arginine vasopressin (ADH), is an antidiuretic peptide drug modified by deamination of 1-cysteine and substitution of 8-L-arginine by 8-D-arginine. ADH is an endogenous pituitary hormone that has a crucial role in the control of the water content in the body. Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney. The hormone interacts with V1, V2 or V3 receptors with differing signal cascade systems. Desmopressin displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH. It has been employed clinically since 1972 and is available in various formulations including intranasal solution, intravenous solution, oral tablet and oral lyophilisate. Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand's disease for minor surgeries. The active ingredient in most formulations is desmopressin acetate. Nocdurna, or desmopressin acetate, was approved by the FDA on June 21st, 2018 for the treatment of nocturia due to nocturnal polyuria in adults. It is available as a sublingual tablet.
Deslorelin acetate is an injectable gonadotropin releasing hormone super-agonist (GnRH agonist) also known as an LHRH agonist. It stops the production of sex hormones (testosterone and oestrogen).